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Compound of Interest

1-Acetylpiperidine-4-
Compound Name:
carbohydrazide

Cat. No.: B1331146

A series of novel piperidine-4-carbohydrazide derivatives incorporating a quinazolinyl moiety
has been synthesized and evaluated for their fungicidal activities against a panel of
agriculturally significant fungi. The findings reveal that specific structural modifications on the
piperidine and quinazoline rings significantly influence the antifungal potency, with several
analogs demonstrating efficacy superior to commercial fungicides.

A study focused on the design and synthesis of new piperidine-4-carbohydrazide derivatives
has identified promising candidates for the development of novel antifungal agents. The
research systematically explored the structure-activity relationship (SAR) of these compounds,
revealing key chemical features that enhance their bioactivity. Notably, compounds A13 and
A41 emerged as highly potent inhibitors of Rhizoctonia solani and Verticillium dahliae.

Quantitative Bioactivity Data

The antifungal efficacy of the synthesized analogs was quantified by determining their half-
maximal effective concentration (ECso) against various fungal strains. The results for the most
active compounds, along with commercial fungicides for comparison, are summarized below.
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Compound Target Fungus ECso (ug/mL)[1]
Al3 Rhizoctonia solani 0.83[1]
Verticillium dahliae 1.12[1]

A4l Rhizoctonia solani 0.88[1]
Verticillium dahliae 3.20[1]

Chlorothalonil (Control) Rhizoctonia solani 1.64[1]
Verticillium dahliae 11.0[1]

Boscalid (Control) Rhizoctonia solani 0.96[1]
Carbendazim (Control) Verticillium dahliae 19.3[1]

The data clearly indicates that compounds A13 and A41 exhibit potent in vitro activity against
R. solani, surpassing the efficacy of the commercial fungicide Chlorothalonil and showing
comparable activity to Boscalid.[1] Furthermore, against V. dahliae, both compounds were
significantly more potent than Chlorothalonil and Carbendazim.[1]

In addition to in vitro testing, compound A13 was evaluated for its ability to control R. solani in
potted rice plants. It demonstrated impressive in vivo curative and protective efficiencies of
76.9% and 76.6%, respectively, at a concentration of 200 pg/mL.[1]

Mechanism of Action: Succinate Dehydrogenase
Inhibition

Further investigation into the mode of action revealed that these piperidine-4-carbohydrazide
derivatives likely exert their antifungal effects through the inhibition of succinate dehydrogenase
(SDH), a key enzyme in the mitochondrial electron transport chain. Compound A13 was found
to inhibit SDH activity with a half-maximal inhibitory concentration (ICso) of 6.07 uM.[1]

Molecular docking studies suggest that the compound binds effectively within the active pocket
of the SDH enzyme.[1]
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Proposed Mechanism of Action
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Caption: Proposed mechanism of action for the piperidine-4-carbohydrazide analogs,
highlighting the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron
transport chain, leading to disruption of ATP production.

Experimental Protocols

Antifungal Bioassay (In Vitro): The in vitro antifungal activity of the synthesized compounds was
determined using a mycelium growth rate method. Fungal pathogens were cultured on potato
dextrose agar (PDA) plates. Mycelial discs (5 mm diameter) were excised from the edge of
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actively growing colonies and placed at the center of fresh PDA plates containing the test
compounds at various concentrations. The plates were then incubated at a controlled
temperature (typically 25-28°C). The diameter of the fungal colonies was measured after a
specific incubation period, and the percentage of inhibition was calculated relative to a control
group (without the test compound). The ECso values were then calculated from the dose-
response curves.

Succinate Dehydrogenase (SDH) Activity Assay: The inhibitory effect on SDH was assessed
using a spectrophotometric method. Mitochondria were isolated from the target fungus. The
assay mixture typically contained the mitochondrial suspension, a buffer solution, and the test
compound at various concentrations. The reaction was initiated by the addition of succinate as
the substrate and a chromogenic electron acceptor (e.g., 2,6-dichlorophenolindophenol or
DCPIP). The reduction of the electron acceptor, which is coupled to the oxidation of succinate
by SDH, was monitored by measuring the change in absorbance at a specific wavelength over
time. The ICso values were determined by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.

Experimental Workflow

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Synthesis and Characterization

Starting Materials

Y

Multi-step Synthesis

Purification

Structural Characterization
(NMR, MS)

Biological Evaluation
Y

In Vitro Antifungal Assay

Selection of Potent Compounds

Y Data Analysis|and Conclusion
Y
In Vivo Antifungal Assay Mechanism of Action Study Structure-Activity
(Potted Plants) (SDH Inhibition Assay) Relationship (SAR) Analysis

alidate Binding
Y Y

Molecular Docking Identification of Lead Compoundsh‘

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1331146?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: A schematic representation of the experimental workflow, from the synthesis and
characterization of the analogs to their biological evaluation and the final structure-activity
relationship analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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